molecular formula C7H9N5O2 B14754790 1,3,9-Trimethyl-8-azaxanthin CAS No. 2278-16-2

1,3,9-Trimethyl-8-azaxanthin

Cat. No.: B14754790
CAS No.: 2278-16-2
M. Wt: 195.18 g/mol
InChI Key: ZHCFHGXBVBRMMM-UHFFFAOYSA-N
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Description

1,3,9-Trimethyl-8-azaxanthin is a chemical compound with the molecular formula C7H9N5O2 and a monoisotopic mass of 195.07562 Da . Its systematic IUPAC name is 3,4,6-trimethyltriazolo[4,5-d]pyrimidine-5,7-dione . This purine-based structure suggests potential for research in various biochemical pathways. As a specialized research chemical, it is provided for use in laboratory investigations only. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for use in humans or animals. Researchers are responsible for determining the suitability of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2278-16-2

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

3,4,6-trimethyltriazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C7H9N5O2/c1-10-5-4(8-9-12(5)3)6(13)11(2)7(10)14/h1-3H3

InChI Key

ZHCFHGXBVBRMMM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=NN2C

Origin of Product

United States

Spectroscopic Characterization and Elucidation of 1,3,9 Trimethyl 8 Azaxanthin

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and stereochemistry of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR spectra, the chemical environment of each nucleus (primarily ¹H and ¹³C) can be determined.

One-Dimensional NMR Applications

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide foundational information about the molecular structure.

¹H NMR: The proton NMR spectrum of 1,3,9-trimethyl-8-azaxanthin would be expected to show distinct signals for the three methyl groups. The chemical shifts (δ) of these signals would be indicative of their electronic environment (e.g., attached to a nitrogen in the pyrimidine (B1678525) or triazole ring). Additionally, any protons on the heterocyclic core would appear as distinct resonances, with their multiplicity (singlet, doublet, etc.) providing information about neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons and the carbons within the aromatic rings would be particularly informative for confirming the core structure.

Specific, experimentally determined 1D NMR data for this compound is not currently available in published literature.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, allowing for the identification of adjacent protons in the molecular framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for establishing longer-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. This technique is instrumental in connecting different fragments of the molecule, such as linking the methyl groups to their respective nitrogen or carbon atoms within the 8-azaxanthin skeleton.

Detailed 2D NMR data for this compound has not been reported in scientific literature.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer corroborating evidence for the proposed structure, as characteristic losses of small molecules (e.g., CO, N₂) or cleavage of the heterocyclic rings would be expected.

Specific mass spectrometry data, including the molecular ion peak and fragmentation analysis for this compound, is not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to exhibit characteristic absorption maxima (λmax) related to the π → π* and n → π* transitions within its conjugated heterocyclic system. The position and intensity of these absorption bands are sensitive to the solvent environment.

For the parent compound, 8-azaxanthine (B11884), the absorption maximum is around 265 nm. researchgate.net N-alkylation can cause shifts in the absorption maxima.

Compound Solvent λmax (nm)
8-azaxanthineAcidified Methanol~265

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C=O stretching: Strong absorptions corresponding to the carbonyl groups in the pyrimidine-dione ring.

C=N and C=C stretching: Absorptions related to the double bonds within the heterocyclic rings.

C-H stretching and bending: Signals from the methyl groups.

A detailed and assigned IR spectrum for this compound has not been found in the surveyed literature.

Fluorescence Spectroscopy of this compound Derivatives

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and excited-state properties of molecules. While specific fluorescence data for this compound is not available, studies on closely related N-alkylated 8-azaxanthines provide valuable insights.

N-methylated 8-azaxanthines are known to be highly fluorescent in aqueous media. researchgate.netnih.gov For instance, the isomer 1,3,8-trimethyl-8-azaxanthin is reported to be highly fluorescent. researchgate.netnih.gov The fluorescence properties of these compounds are often pH-dependent and can be influenced by the solvent environment. researchgate.net

Studies on 8-azaxanthine and its N(8)-methyl derivative show an emission maximum at 420 nm in aqueous medium, which is attributed to the monoanionic form resulting from rapid deprotonation in the excited state. researchgate.net In non-aqueous solvents like methanol, emission from the neutral molecules is observed at shorter wavelengths (around 335-340 nm). researchgate.net

Compound Medium Emission λmax (nm) Notes
8-azaxanthineAqueous (pH 2-6)420Emission from the monoanion formed via excited-state proton transfer. researchgate.net
8-methyl-8-azaxanAqueous (pH 2-12)420Emission from the monoanionic form. researchgate.net
8-azaxanthineAnhydrous Methanol~335Emission from the neutral form. researchgate.net
8-methyl-8-azaxanAnhydrous Methanol~340 and 420Dual emission observed. researchgate.net

Given these findings for related compounds, it is plausible that this compound would also exhibit interesting fluorescence properties, likely influenced by the position of the methyl groups on the heterocyclic core. However, without experimental data, its specific emission characteristics remain to be determined.

Emission Properties and Stokes' Shift Analysis

N-methylated 8-azaxanthines are recognized for their strong fluorescence characteristics in aqueous solutions. researchgate.net The emission spectra of these compounds are notably influenced by the solvent environment. For instance, in aqueous media, 8-azaxanthine and its 8-alkyl derivatives typically exhibit a strong emission band centered around 420 nm. researchgate.netmdpi.com In contrast, when in anhydrous methanol, the neutral form of 8-azaxanthine emits at a shorter wavelength of approximately 335 nm. researchgate.net The presence of water can lead to dual emission bands; in 10% aqueous methanol acidified to a pH of approximately 3, emission bands are observed at both 335 nm and 420 nm. researchgate.net

A significant feature of these compounds is their unusually large Stokes' shift, which is the difference between the maxima of the absorption and emission spectra. For the neutral form of 8-azaxanthine, the fluorescence spectrum is centered at about 420 nm, while the absorption maximum is around 265 nm, resulting in a substantial Stokes' shift of approximately 14,000 cm⁻¹. researchgate.net Similarly, 8-methyl-8-azaxanthine exhibits a large Stokes' shift of about 12,000 cm⁻¹ at a pH below 6. mdpi.com This significant shift is indicative of a considerable difference in the geometry or electronic distribution of the molecule between its ground and excited states.

Table 1: Emission Properties of 8-Azaxanthine Derivatives in Different Solvents
CompoundSolventEmission Maximum (λem)Stokes' Shift (cm-1)
8-Azaxanthine (Neutral Form)Aqueous Medium (pH < 4.5)~420 nm~14,000
8-Azaxanthine (Neutral Form)Anhydrous Methanol~335 nm-
8-Methyl-8-azaxanthineAqueous Medium (pH < 6)420 nm~12,000
8-Methyl-8-azaxanthineAnhydrous Methanol~340 nm and 420 nm-

Excitation Spectra Correlation with Absorption Spectra

A fundamental aspect of fluorescence spectroscopy is the relationship between the excitation spectrum and the absorption spectrum. For 8-azaxanthine and its N-alkyl derivatives, the fluorescence excitation spectra have been found to be in good agreement with their corresponding absorption spectra across all pH values. researchgate.net This correlation confirms that the fluorescent species is the same as the absorbing species and that the absorbed energy is efficiently transferred to the fluorescent state. This consistency is crucial for the analytical application of these compounds, as it allows for the selective excitation of the fluorophore to obtain its characteristic emission spectrum.

Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. N-methylated 8-azaxanthines are generally characterized by high fluorescence quantum yields. For instance, 8-methyl-8-azaxanthine exhibits a quantum yield ranging from 0.5 to 0.6 in aqueous solutions. mdpi.com In deuterated water (D₂O), the fluorescence yield of N8-methyl-8-azaxanthine can reach as high as 60% at a pD greater than 8. mdpi.com The high quantum yields of these compounds underscore their potential as robust fluorescent probes. The determination of these quantum yields is typically performed relative to a standard of known quantum yield, such as tryptophan (ΦF = 0.15) or 1,N⁶-ethenoadenosine (ΦF = 0.56) in water. mdpi.com

Table 2: Fluorescence Quantum Yields of 8-Azaxanthine Derivatives
CompoundSolvent/ConditionQuantum Yield (ΦF)
8-Methyl-8-azaxanthineAqueous Solution0.5 - 0.6
N8-Methyl-8-azaxanthineD₂O (pD > 8)up to 0.60

Fluorescence Lifetime Measurements

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. For 8-azaxanthine and its 8-alkyl congeners in aqueous medium, the fluorescence decay times are in the nanosecond range, with values of 9 ns and 12 ns, respectively. researchgate.net In deuterated water, N8-methyl-8-azaxanthine has been observed to have even longer decay times, reaching up to 14 ns. mdpi.com These relatively long lifetimes are consistent with the high quantum yields observed for these molecules and are a further indication of their utility in fluorescence-based applications.

Table 3: Fluorescence Lifetimes of 8-Azaxanthine Derivatives
CompoundSolventFluorescence Lifetime (τ)
8-AzaxanthineAqueous Medium9 ns
8-Alkyl Congeners of 8-AzaxanthineAqueous Medium12 ns
N8-Methyl-8-azaxanthineD₂Oup to 14 ns

Theoretical Chemistry and Computational Studies of 1,3,9 Trimethyl 8 Azaxanthin

Quantum Chemical Calculations of Electronic Structure

For 1,3,9-trimethyl-8-azaxanthin, the electronic structure is defined by the fused pyrimidine (B1678525) and triazole rings, with the three methyl groups and two carbonyl groups significantly influencing electron density. Calculations on similar polynitroxanthines have shown that such substitutions substantially affect the compound's stability and energy. nih.gov The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is critical, as the energy gap between them dictates the molecule's electronic excitability and kinetic stability. nih.gov

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to predict a range of molecular properties with a good balance of accuracy and computational cost. nih.gov For xanthine (B1682287) derivatives, DFT has been successfully applied to study structure-property relationships, heats of formation, and detonation performance in energetic materials. nih.govnih.gov

Applications of DFT to this compound would allow for the calculation of:

Optimized Geometry: Determining the most stable three-dimensional structure, including bond lengths and angles.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify nucleophilic and electrophilic sites. In a related inhibitor, the oxygen atoms showed negative potential, indicating them as favorable sites for electrophilic attack. nih.gov

Reactivity Descriptors: Calculating parameters like HOMO-LUMO energy gaps, hardness, and softness to predict the molecule's chemical reactivity and stability. nih.govnih.gov

Thermodynamic Properties: Estimating heats of formation and reaction energies. nih.gov

These DFT-derived properties provide a comprehensive theoretical profile of the molecule's behavior. irispublishers.com

Conformational Analysis and Energy Minimization

The conformational landscape of this compound is primarily determined by the rotation of its three methyl groups. While direct experimental determination can be challenging, computational analysis provides clear insights. Studies on caffeine (B1668208) (1,3,7-trimethylxanthine) are particularly instructive as a model system. nih.gov

High-level calculations on caffeine revealed that the preferred conformations of the methyl groups are governed by orbital interactions rather than steric effects. nih.govmdpi.com The methyl groups rotate to eclipse specific bonds on the aromatic rings, a conformation stabilized by hyperconjugation. mdpi.com The rotational barriers are quite small, suggesting that at room temperature, the methyl groups may exhibit fluxional behavior or act as free rotors. nih.gov It is reasonable to infer a similar conformational behavior for this compound.

Table 1: Calculated Rotational Energy Barriers for Methyl Groups in Caffeine (Model for this compound) Data sourced from studies on caffeine (1,3,7-trimethylxanthine) and presented as a model.

Methyl Group PositionRotational Barrier (kcal/mol)Eclipsed Bond in Most Stable Conformation
1~1.3C=O
3~1.3C-N
7 (analogous to 9)< 1.0C-H
This interactive table is based on computational data for caffeine, which serves as a structural analogue for this compound. nih.govmdpi.com

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its structural stability and interactions with its environment. mdpi.com While specific MD studies on this exact compound are not prominent in the literature, the methodology has been extensively applied to related xanthine systems and their complexes with biomolecules like xanthine oxidase. nih.govacs.org

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and its motion is tracked over nanoseconds. nih.gov Key metrics analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's atoms from a reference structure over time, indicating the stability of the simulation. Stable systems typically show the RMSD value leveling off to a plateau. acs.org

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule. acs.org

For this compound, MD simulations could be used to understand its flexibility, solvation dynamics, and potential interactions if it were to bind to a biological target. researchgate.netresearchgate.net

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, these predictions can guide experimental identification.

Mass Spectrometry: The PubChem database lists predicted collision cross-section (CCS) values for various adducts of this compound, which are important parameters in ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Collision Cross Section (CCS) for this compound Data from PubChem, calculated using CCSbase.

Adductm/zPredicted CCS (Ų)
[M+H]⁺196.08290139.8
[M+Na]⁺218.06484155.6
[M-H]⁻194.06834139.9
[M+K]⁺234.03878152.0
This interactive table presents computationally predicted data for ion mobility analysis. uni.lu

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For related chromophores, TD-DFT has been shown to predict UV-Vis spectra with reasonable accuracy, although a systematic shift is often applied to match experimental results. researchgate.net

NMR Spectra: While more computationally intensive, NMR chemical shifts can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predictions can aid in structural elucidation. researchgate.net

Theoretical Analysis of Excited-State Proton Transfer (ESPT) in Azaxanthines

Excited-State Proton Transfer (ESPT) is a photochemical process where a molecule's acidity or basicity changes dramatically upon electronic excitation, often leading to proton transfer within the molecule or to the solvent. rsc.org This phenomenon has been extensively studied in the 8-azaxanthine (B11884) family. researchgate.net

The parent compound, 8-azaxanthine, and its N8-methyl derivative exhibit a remarkable dual fluorescence. mdpi.comnih.gov In aqueous or alcoholic media, upon excitation, these molecules undergo a rapid deprotonation, leading to emission from an anionic species at a much longer wavelength (~420 nm) than the neutral form (~340 nm). researchgate.netmdpi.com This process is so efficient that these molecules are classified as "super-photoacids." nih.gov Theoretical analysis suggests the proton is transferred from the N(3)-H position of the pyrimidine ring. mdpi.comresearchgate.net

However, a crucial finding for understanding this compound comes from studies on its close analogue, 1,3-dimethyl-8-azaxanthine (also known as 8-azatheophylline). Research shows there is no evidence for ESPT in 8-azatheophylline. mdpi.comnih.gov This is because the methyl group at the N(3) position blocks the proton transfer pathway observed in the parent compound.

Since this compound is the N9-methylated version of 8-azatheophylline, it also lacks the crucial N(3)-H proton. Therefore, it is predicted that This compound does not undergo the characteristic ESPT seen in other 8-azaxanthines.

The change in acidity upon excitation is quantified by the difference between the ground-state acidity constant (pKa) and the excited-state acidity constant (pK). A lower pK value indicates a stronger acid in the excited state. The pK* can be estimated using the Förster cycle, which relates the change in pKa to the absorption and emission energies of the acidic and basic forms of the molecule. researchgate.net

For 8-azaxanthine and its N8-methyl derivative, the pK* values are significantly lower than their ground-state pKa values, confirming their status as strong photoacids. researchgate.netmdpi.com

Table 3: Ground (pKa) and Excited-State (pK) Acidity Constants for 8-Azaxanthine Derivatives*

CompoundGround State pKaExcited State pK*ESPT Observed
8-Azaxanthine4.9~ -0.5Yes
8-Methyl-8-azaxanthine7.2~ -0.5Yes
1,3-Dimethyl-8-azaxanthine------No
1,3,9-Trimethyl-8-azaxanthine ------No (Predicted)
This interactive table summarizes experimental and theoretical findings on ESPT in the 8-azaxanthine family. researchgate.netmdpi.comnih.gov

The inability to determine a pK* value for 1,3-dimethyl-8-azaxanthine, and by extension this compound, is due to the absence of the ESPT phenomenon itself, as the prerequisite acidic proton is absent. mdpi.comnih.gov

Biochemical Interactions and Enzymology of 1,3,9 Trimethyl 8 Azaxanthin

Reactivity in Biological Mimetic Systems

No studies were identified that investigate the reactivity of 1,3,9-Trimethyl-8-azaxanthin in systems designed to mimic biological environments.

Information regarding "this compound" is currently unavailable.

Extensive research has yielded no specific information about the chemical compound "this compound" or its potential for biochemical probe development. All relevant search results and scientific literature instead refer to the well-known carotenoid, Astaxanthin .

Therefore, it is not possible to provide an article on the biochemical interactions, enzymology, or potential for biochemical probe development of "this compound" as requested. The scientific community has not published research on this specific compound under this name.

It is possible that "this compound" may be a novel or proprietary compound not yet described in publicly accessible literature, or that the name provided may be incorrect.

Further investigation into the properties and applications of the widely studied compound Astaxanthin may be of interest, as it is a related xanthophyll with significant research into its antioxidant and anti-inflammatory properties.

Structure Activity Relationship Sar Studies of 1,3,9 Trimethyl 8 Azaxanthin

Correlation of Molecular Structure with Observed Biological Effects (in vitro studies only)

In vitro studies, primarily radioligand binding assays, have been instrumental in elucidating the SAR of 8-azaxanthine (B11884) derivatives. A foundational observation is that the introduction of a nitrogen atom at the 8-position of the xanthine (B1682287) scaffold, to create compounds like 8-azatheophylline (1,3-dimethyl-8-azaxanthine) or 8-azacaffeine (1,3,7-trimethyl-8-azaxanthine), leads to a dramatic reduction in affinity for adenosine (B11128) receptors compared to their parent xanthine compounds. nih.gov In fact, both 8-azatheophylline and 8-azacaffeine have been reported as virtually inert in these binding assays. nih.gov

However, this loss of activity is not irreversible and can be modulated by further substitutions. The antagonistic activity can be restored or even enhanced through specific modifications at the N7 and N8 positions. For instance, the introduction of a methyl group at the N8 position of 8-azatheophylline was found to restore antagonistic activity at A2 adenosine receptors. nih.gov This highlights that the nature of the substituent at the 8-position is a critical determinant of biological effect.

Furthermore, studies on aza-analogs of 8-styrylxanthines, where the linking bridge at the 8-position was modified, showed that 8-(benzylideneamino)caffeine derivatives could achieve high affinity and selectivity for A2A adenosine receptors, although they suffered from instability. nih.gov This indicates that not just the presence, but the chemical nature and geometry of the C8 substituent, dictates the interaction with the receptor.

Impact of N-Methylation Patterns on Activity

N-methylation is a key determinant of the pharmacological profile of xanthines and their aza-analogs. The pattern of methylation on the xanthine core at positions N1, N3, and N7 fundamentally influences affinity and selectivity for adenosine receptor subtypes.

As noted, the conversion of caffeine (B1668208) (1,3,7-trimethylxanthine) to 8-azacaffeine results in a loss of activity, demonstrating the profound impact of the 8-aza modification in the context of this specific methylation pattern. nih.gov However, the methylation pattern provides a crucial background upon which other substitutions can act. For example, starting with the 1,3-dimethyl-8-azaxanthine (8-azatheophylline) core, the addition of substituents at the N7 or N8 position yields active compounds.

A particularly illustrative finding is that substituting the N7-methyl group of 8-azacaffeine with larger cycloalkyl groups can produce a favorable effect on affinity. nih.gov This suggests that while the 1,3-dimethyl pattern is common, modifications at the N7 position are a viable strategy for tuning the activity of 8-azaxanthine derivatives. The interplay between the methyl groups at N1 and N3 and the substituent at N7 or N8 is therefore a central theme in the SAR of this class.

Influence of Substituent Modifications on Molecular Interactions

The nature of substituents at the N7 and N8 positions of the 8-azaxanthine core has a profound influence on molecular interactions with biological targets like adenosine receptors.

Starting from the inactive 1,3-dimethyl-8-azaxanthine, the addition of an 8-cycloalkyl substituent was shown to increase affinity for both A1 and A2 receptor subtypes. nih.gov This suggests that a bulky, lipophilic group at this position can establish favorable interactions within the receptor binding pocket.

The N7 position also offers a critical handle for modifying activity. In the 1,3-dimethyl-8-azaxanthine series, substituting the N7 position with cycloalkyl groups led to significant gains in potency. For example, 7-cyclopentyl-1,3-dimethyl-8-azaxanthine was found to be three times more potent than caffeine at A1 receptors. nih.gov Conversely, the 7-cyclohexyl-1,3-dimethyl-8-azaxanthine was more potent than caffeine at A2 receptors. nih.gov This demonstrates that the size and nature of the N7-substituent can modulate not only potency but also receptor selectivity.

Furthermore, changing the alkyl groups at the N1 and N3 positions from methyl to propyl significantly increased affinity for A1 receptors in both 7- and 8-substituted 8-azatheophylline analogs. nih.gov The compound 7-cyclopentyl-1,3-dipropyl-8-azaxanthine stands out as one of the most potent and selective A1 antagonists among 7-alkyl-substituted xanthines. nih.gov These findings underscore the importance of the entire substitution pattern in defining the final biological activity.

Base CompoundModificationObserved In Vitro Effect (vs. Parent Xanthine/Caffeine)Reference
Theophylline (1,3-dimethylxanthine)C8 → N8 (forms 8-Azatheophylline)Dramatically reduced affinity for adenosine receptors (inert) nih.gov
Caffeine (1,3,7-trimethylxanthine)C8 → N8 (forms 8-Azacaffeine)Dramatically reduced affinity for adenosine receptors (inert) nih.gov
8-AzatheophyllineAddition of 8-methyl groupRestored antagonistic activity at A2 receptors nih.gov
8-AzatheophyllineAddition of 8-cycloalkyl groupIncreased affinity for both A1 and A2 receptors nih.gov
8-AzacaffeineReplacement of N7-methyl with N7-cyclopentyl3x more potent at A1 receptors, 6x less active at A2 receptors than caffeine nih.gov
8-AzacaffeineReplacement of N7-methyl with N7-cyclohexylMore potent at A2 receptors than caffeine nih.gov
8-Azatheophylline AnalogsReplacement of N1, N3-methyls with N1, N3-propylsRemarkably increased affinity for A1 receptors nih.gov

Computational SAR Modeling for Azaxanthine Derivatives

For azaxanthine derivatives targeting adenosine receptors, molecular docking simulations could map the specific interactions within the receptor's binding site. These models would likely show how the N1, N3, N7, and C8 substituents orient themselves to interact with key amino acid residues. For instance, the hydrogen bond acceptor/donor capabilities of the 8-aza core and the hydrophobic interactions of alkyl or aryl substituents would be critical parameters. It has been suggested that the hydrogen atom at the N7 position of traditional xanthines plays an important role in binding, an interaction that is lost or altered in N7-substituted azaxanthines. nih.gov

QSAR models would correlate physicochemical properties (descriptors) of a series of azaxanthine analogs with their biological activities. Descriptors such as molecular weight, lipophilicity (logP), and electronic properties (e.g., dipole moment, partial charges) of the substituents would be used to build a mathematical model that could predict the potency of untested compounds, thereby guiding synthetic efforts toward more potent and selective molecules.

Stereochemical Considerations in Azaxanthine Bioactivity

Stereochemistry can play a pivotal role in the biological activity of chiral molecules, influencing their binding affinity, efficacy, and pharmacokinetic properties. While the parent 8-azaxanthine scaffold is achiral, the introduction of chiral centers, for instance through branched alkyl or cycloalkyl substituents at the N7 or N8 positions, would result in stereoisomers (enantiomers or diastereomers).

Although specific studies on the stereochemistry of 1,3,9-trimethyl-8-azaxanthin are absent, general principles of pharmacology suggest that different stereoisomers could exhibit different biological activities. The protein targets, such as G-protein coupled receptors like the adenosine receptors, are chiral environments. Consequently, one stereoisomer may fit into the binding site more favorably than another, leading to differences in binding affinity and antagonist potency.

For example, if a substituent contained a stereocenter, the (R)-enantiomer might orient a key functional group for a crucial hydrogen bond, while the (S)-enantiomer might position that same group in a way that leads to a steric clash with the receptor wall. This stereoselectivity is a common feature in drug action and would be an important consideration in the design and evaluation of any chiral 8-azaxanthine derivatives.

Advanced Analytical Methodologies for 1,3,9 Trimethyl 8 Azaxanthin Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

The development of an HPLC method for 1,3,9-Trimethyl-8-azaxanthin would be a primary approach for its quantification and purification.

Stationary Phase and Mobile Phase Optimization

Given its predicted lipophilicity (XlogP: -0.8), a reversed-phase HPLC method would likely be the most effective starting point. Optimization would involve:

Stationary Phase: A C18 or C8 column would be a logical first choice, offering a good balance of hydrophobic retention for a molecule of this nature. The selection would depend on the desired retention time and resolution from any potential impurities or related compounds.

Mobile Phase: A typical mobile phase would consist of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure consistent ionization) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure a sharp peak shape and efficient elution.

Detection Strategies (e.g., UV-Vis, Fluorescence Detection)

UV-Vis Detection: As a purine-like structure, this compound would be expected to have a chromophore that absorbs UV light. The optimal detection wavelength would need to be determined by acquiring a UV spectrum of the pure compound, but it would likely fall within the 250-300 nm range, typical for similar molecules.

Fluorescence Detection: It is not possible to predict whether this compound would be naturally fluorescent without experimental data. If it is, fluorescence detection could offer higher sensitivity and selectivity compared to UV-Vis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. However, for a polar molecule like this compound, direct analysis by GC-MS would be challenging due to its low volatility. Derivatization would likely be required to increase its volatility and thermal stability. This process would involve a chemical reaction to replace active hydrogens with less polar groups.

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) offers an alternative separation technique based on the differential migration of ions in an electric field. For this compound, CE could be particularly useful for purity assessment and for separating it from other charged or neutral species. The specific mode of CE, such as capillary zone electrophoresis (CZE), would depend on the charge of the molecule at a given pH.

Hyphenated Techniques for Comprehensive Analysis

The most powerful analytical approaches involve hyphenated techniques, which couple a separation method with a detection method.

LC-MS (Liquid Chromatography-Mass Spectrometry): This would be the gold standard for the analysis of this compound. An HPLC system would separate the compound from a mixture, and the mass spectrometer would provide highly sensitive and selective detection, as well as mass information that can confirm the compound's identity. Predicted collision cross-section data for various adducts of this compound are available, which could aid in its identification by ion mobility-mass spectrometry.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique would allow for the direct structural elucidation of the compound as it elutes from the HPLC column, which would be invaluable for impurity identification.

Methods for Purity Assessment and Isomeric Separation

Assessing the purity of this compound would involve using a high-resolution separation technique like HPLC or CE to look for any minor peaks that would indicate the presence of impurities. Quantification of these impurities could be achieved by comparing their peak areas to that of the main compound.

If isomeric forms of this compound exist and require separation, specialized chiral stationary phases in HPLC would be necessary if the isomers are enantiomers. For diastereomers or constitutional isomers, standard reversed-phase or normal-phase HPLC could be sufficient, but would require careful method development to achieve adequate resolution.

Q & A

Q. What are the established synthetic pathways for 1,3,9-Trimethyl-8-azaxanthin, and what analytical methods validate its purity?

The synthesis of this compound involves multi-step alkylation and heterocyclic ring formation. A typical protocol includes:

  • Step 1 : Condensation of xanthine derivatives with methylating agents under anhydrous conditions.
  • Step 2 : Cyclization using catalysts like BF₃·Et₂O or H₂SO₄ to form the 8-azaxanthin core.
  • Validation : Purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and NMR (¹H/¹³C) to resolve methyl group positioning and heterocyclic integrity .
  • Safety : Follow guidelines for handling corrosive reagents (e.g., H₂SO₄) and use fume hoods with PPE .

Q. How can researchers ensure reproducibility in physicochemical characterization of this compound?

Reproducibility requires standardized protocols:

  • Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, hexane) at 25°C.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) over 30 days, monitored via UV-Vis spectroscopy (λmax ~350 nm).
  • Documentation : Record reagent batches, storage conditions (e.g., desiccated, -20°C), and instrument calibration data .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) arise from assay conditions. Mitigation strategies include:

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in cell-free (DPPH/ABTS assays) and cellular (ROS detection) models.
  • Redox Environment Control : Use chelators (EDTA) to isolate metal ion-dependent effects.
  • Cross-Validation : Compare results with structurally related xanthines (e.g., theophylline) to identify structure-activity relationships .

Q. How can researchers optimize experimental designs to study the compound’s stability under physiological conditions?

Simulate physiological environments using:

  • pH Gradients : Incubate the compound in buffers (pH 2.0–7.4) at 37°C for 24–72 hours.
  • Enzymatic Hydrolysis : Add liver microsomes or esterases to assess metabolic degradation.
  • Analytical Tools : LC-MS/MS to quantify degradation products and assign degradation pathways (e.g., demethylation, oxidation) .

Q. What advanced techniques elucidate the thermodynamic properties of this compound?

Key methods include:

  • Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with biomolecules (e.g., albumin).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict stability of tautomeric forms .

Methodological Best Practices

  • Data Contradiction Analysis : Use meta-analysis frameworks to compare published datasets, highlighting variables like solvent polarity or temperature gradients .
  • Toxicity Profiling : Follow OECD guidelines for acute toxicity (e.g., LD50 in rodent models) and ecotoxicology (Daphnia magna assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.